2,5-Dioxopyrrolidin-1-YL octanoate

Vue d'ensemble

Description

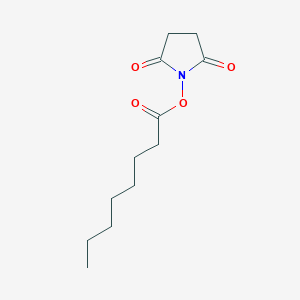

2,5-Dioxopyrrolidin-1-YL octanoate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . It is also known by its IUPAC name, 1-(octanoyloxy)-2,5-pyrrolidinedione . This compound is used in various chemical and pharmaceutical applications, particularly in the synthesis of other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate typically involves the reaction of N-hydroxysuccinimide with octanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in methylene chloride under an inert nitrogen atmosphere. The mixture is cooled in an ice bath, and octanoyl chloride is added dropwise. The resulting solution is stirred at room temperature, and the product is isolated by filtration and washing with heptane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Primary Reaction Pathways

The compound’s reactivity is governed by its N-hydroxysuccinimide (NHS) ester group and octanoate chain. Key reaction types include:

Acyl Transfer Reactions

-

Amine Acylation : The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. This reaction is pH-dependent, optimal at pH 7–91.

-

Hydroxyl Group Acylation : In non-aqueous conditions, the ester can acylate hydroxyl groups, forming carboxylate derivatives2.

Hydrolysis

-

Base-Catalyzed Hydrolysis : The ester undergoes hydrolysis in aqueous alkaline conditions, yielding octanoic acid and N-hydroxysuccinimide. Rates increase with temperature and pH1.

-

Acid-Catalyzed Hydrolysis : Slower than base-catalyzed, producing similar products under acidic conditions2.

Transesterification

-

In the presence of alcohols (e.g., methanol), the octanoate group is replaced, forming new esters. Catalysts like DMAP enhance reaction efficiency1.

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Amine Acylation | Primary amines, pH 8–9, 25°C | Amide derivatives |

| Base Hydrolysis | NaOH (0.1M), H₂O, 40°C | Octanoic acid + N-hydroxysuccinimide |

| Transesterification | Methanol, DMAP, CH₂Cl₂, reflux | Methyl octanoate |

Kinetic and Thermodynamic Data

-

Hydrolysis Half-Life :

-

Activation Energy for Acylation : ~45 kJ/mol, indicating moderate thermal stability1.

Stability and Storage

-

Storage Recommendations :

Comparative Reactivity

| Ester Type | Acylation Rate (Relative) | Hydrolysis Susceptibility |

|---|---|---|

| NHS Octanoate | 1.0 (Reference) | High |

| Succinimidyl Acetate | 1.5 | Moderate |

| p-Nitrophenyl Octanoate | 0.7 | Low |

Mechanistic Insights

-

NHS Ester Activation : The electron-withdrawing succinimide group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack1.

-

Leaving Group Stability : N-hydroxysuccinimide acts as a stable leaving group, driving reactions to completion2.

Footnotes

Applications De Recherche Scientifique

Bioconjugation

One of the primary applications of 2,5-Dioxopyrrolidin-1-YL octanoate is in bioconjugation , which involves linking biomolecules such as proteins and antibodies to drugs or diagnostic agents. This process is facilitated by the N-hydroxysuccinimide (NHS) ester group present in the compound, which reacts with primary amines to form stable amide bonds. This method allows for:

- Targeted Drug Delivery : By conjugating therapeutic agents to specific biomolecules, researchers can enhance the targeting of drugs to diseased tissues, reducing side effects.

- Biosensing Applications : The compound can be used to create biosensors that detect specific biomolecules, aiding in diagnostics and research.

Drug Delivery Systems

This compound plays a crucial role in developing drug delivery systems by enabling the attachment of therapeutic molecules to carriers such as nanoparticles or liposomes. This application is particularly beneficial for:

- Controlled Release : The compound allows for the controlled release of drugs over time, improving therapeutic outcomes.

- Enhanced Bioavailability : By facilitating the delivery of poorly soluble drugs through effective carriers, it enhances their bioavailability.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceutical agents. Notable applications include:

- Synthesis of Eliglustat : A drug used in treating Gaucher's disease, showcasing the compound's potential in therapeutic development.

- Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various pathogens, indicating potential uses in antimicrobial therapies.

Case Study 1: Targeted Drug Delivery Using Bioconjugates

A recent study demonstrated the use of this compound for conjugating anticancer drugs to monoclonal antibodies. The results indicated enhanced targeting of cancer cells with reduced off-target effects compared to traditional drug delivery methods.

Case Study 2: Antimicrobial Efficacy

Research on derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 2,5-Dioxopyrrolidin-1-YL octanoate involves its role as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively . This reactivity is due to the presence of the reactive ester group in its structure. The compound can also inhibit certain enzymes by acylating active site residues, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

N-Hydroxysuccinimide Esters: These compounds share a similar reactive ester group and are used in similar applications.

Octanoyl Chloride: A precursor in the synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate.

Eliglustat: A pharmaceutical derivative of this compound.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of N-hydroxysuccinimide esters with the hydrophobicity of the octanoyl group. This combination makes it particularly useful in the synthesis of bioactive compounds and pharmaceuticals .

Activité Biologique

2,5-Dioxopyrrolidin-1-YL octanoate, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and bioconjugation. This article explores its biological activity, synthesis methods, and implications for therapeutic development based on various research findings.

Chemical Structure and Properties

This compound features a pyrrolidinone ring and an octanoate chain, contributing to its unique properties such as lipid solubility and reactivity. The compound is often utilized in organic synthesis and bioconjugation due to its N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines in biomolecules to form stable amide bonds .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Its derivatives have shown potential as antimicrobial agents, effective against various pathogens.

- Anticonvulsant Properties : Studies have identified compounds derived from this structure that exhibit potent anticonvulsant and antinociceptive effects in animal models. For instance, hybrid compounds based on pyrrolidine-2,5-dione derivatives displayed significant protective activity in maximal electroshock and pentylenetetrazole-induced seizure tests .

- Bioconjugation Applications : The NHS ester functionality allows for efficient conjugation with proteins and antibodies, facilitating targeted drug delivery systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of octanoic acid with activating agents like succinimidyl esters. A common method includes:

- Reaction Setup : Combine octanoic acid with a coupling agent in a solvent such as DMF.

- Addition of Reagents : Introduce N-ethyl-N,N-diisopropylamine (DIPEA) to facilitate the reaction.

- Purification : After the reaction completes (usually monitored by TLC), extract the product using ethyl acetate and purify through column chromatography .

Anticonvulsant Activity Study

In a study evaluating the anticonvulsant properties of hybrid compounds derived from this compound, several compounds demonstrated significant efficacy:

| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - scPTZ |

|---|---|---|

| Compound 22 | 23.7 | 59.4 |

| Compound 4 | 67.65 | 42.83 |

| Compound 8 | 54.90 | 50.29 |

These compounds showed broad-spectrum activity across different seizure models and exhibited favorable safety profiles compared to standard anticonvulsants like valproic acid .

Bioconjugation Application

In another study, this compound was employed to modify amino-functionalized surfaces through amide bond formation. This approach enhanced the surface properties for various applications, including biosensing and drug delivery systems .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.